molecular formula C9H11NOS B2870180 Pyrrolidin-1-yl(thiophen-3-yl)methanone CAS No. 78909-14-5

Pyrrolidin-1-yl(thiophen-3-yl)methanone

Cat. No.: B2870180
CAS No.: 78909-14-5
M. Wt: 181.25
InChI Key: DPTMLBYTVOPWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl(thiophen-3-yl)methanone: is a chemical compound that features a pyrrolidine ring attached to a thiophene ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(thiophen-3-yl)methanone typically involves the reaction of pyrrolidine with thiophene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidin-1-yl(thiophen-3-yl)methanol.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Pyrrolidin-1-yl(thiophen-3-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers or electronic devices. Its ability to undergo various chemical modifications allows for the creation of materials with specific desired properties .

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-1-yl(thiophen-3-yl)methanone is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyrrolidin-1-yl(thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTMLBYTVOPWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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